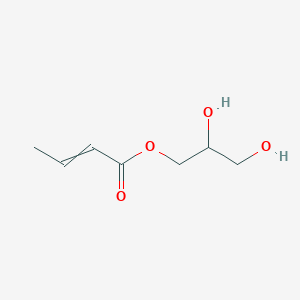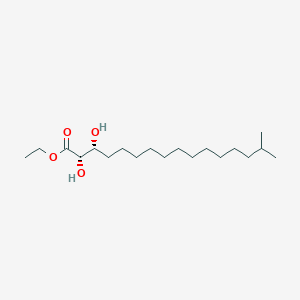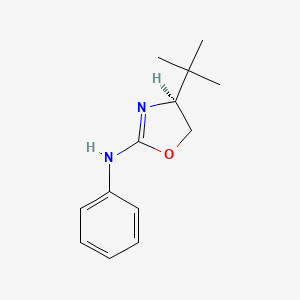
(4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine is a chiral oxazoline derivative. This compound is characterized by its unique structure, which includes a tert-butyl group and a phenyl group attached to an oxazoline ring. The stereochemistry at the 4-position of the oxazoline ring is specified as (4S), indicating the spatial arrangement of the substituents around this chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with phenyl isocyanate to form an intermediate, which then undergoes cyclization with an appropriate aldehyde or ketone to form the oxazoline ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include oxazole derivatives, amine derivatives, and various substituted oxazolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, the compound’s chiral center allows it to interact selectively with biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine can be compared with other oxazoline derivatives such as:
- (4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-amine
- (4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine
- (4S)-4-Isopropyl-4,5-dihydro-1,3-oxazol-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and chiral center, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential biological activities make it a valuable compound in various fields of research.
Properties
CAS No. |
821775-06-8 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(4S)-4-tert-butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)11-9-16-12(15-11)14-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
RSKVTUYRYFTVGY-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1COC(=N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



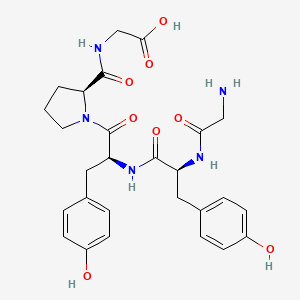
![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)

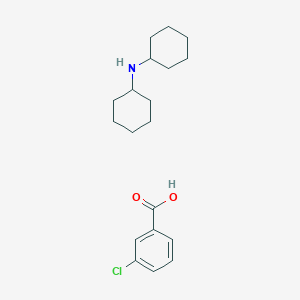
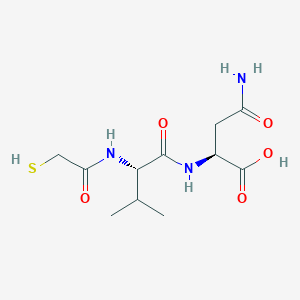
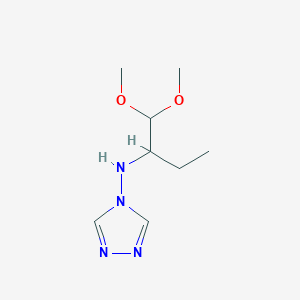
![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)
